Liriopesides B

Description

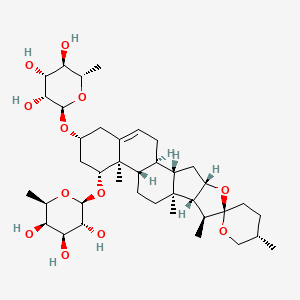

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIQIULKBBCLIL-KJXSMTROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87425-34-1 | |

| Record name | (25S)-1beta-(6-Deoxy-beta-D-galactopyranosyloxy)-3beta-(alpha-L-rhamnopyranosyloxy)spirost-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Liriopesides B: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and underlying mechanisms of Liriopesides B, a steroidal saponin isolated from the tuber of Liriope platyphylla. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

This compound is a naturally occurring steroidal saponin. Its chemical structure, as obtained from PubChem, reveals a complex polycyclic aglycone core linked to a sugar moiety.

[Image of the chemical structure of this compound would be placed here. As a text-based AI, I cannot generate images. The user is encouraged to refer to the source article for the visual representation of the structure.]

Biological Activity and Quantitative Data

This compound has demonstrated significant antitumor activity, particularly against human non-small cell lung cancer (NSCLC) cells.[1] Its biological effects are dose-dependent and include the suppression of cell viability and growth.[1]

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| H460 | 24 hours | 42.62 | [1] |

| H1975 | 24 hours | 32.25 | [1] |

Table 1: IC50 values of this compound in human non-small cell lung cancer cell lines.

Furthermore, this compound has been shown to induce G1/S phase cell cycle arrest and apoptosis in NSCLC cells.[1] Treatment with 60 µM this compound for 24 hours resulted in a significant increase in the apoptotic cell population, reaching 80.1% in H460 cells and 60.9% in H1975 cells, compared to 12.7% and 8.3% in their respective controls.[1]

Signaling Pathway

The antitumor activity of this compound is mediated through the initiation of the mitochondrial apoptosis pathway.[1] This is characterized by a decrease in the mitochondrial membrane potential.[1]

Figure 1: Signaling pathway of this compound in NSCLC cells.

Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate the biological activity of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: H460 and H1975 cells were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound for 24 and 48 hours.

-

Reagent Addition: A Cell Counting Kit-8 (CCK-8) assay was used to assess cell viability.

-

Incubation: The plates were incubated for a specified period.

-

Data Acquisition: The absorbance was measured at a specific wavelength to determine the number of viable cells.

Colony Formation Assay

-

Cell Seeding: H460 and H1975 cells were seeded in culture dishes at a low density.

-

Treatment: Cells were treated with different concentrations of this compound.

-

Incubation: The cells were incubated for a period sufficient for colony formation.

-

Staining: Colonies were fixed and stained.

-

Quantification: The number of colonies was counted to assess the clonogenic capacity of the cells.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: H460 and H1975 cells were treated with this compound for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested and fixed.

-

Staining: The fixed cells were stained with a fluorescent dye that binds to DNA.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: H460 and H1975 cells were treated with this compound.

-

Cell Harvesting: Cells were harvested.

-

Staining: Cells were stained with Annexin V and propidium iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic cells.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

-

Cell Treatment: H460 and H1975 cells were treated with this compound.

-

JC-1 Staining: The cells were stained with the JC-1 probe. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

-

Fluorescence Microscopy: The changes in fluorescence were observed using a fluorescence microscope to assess the mitochondrial membrane potential.

Figure 2: Experimental workflow for evaluating this compound.

References

Liriopesides B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriopesides B, a steroidal saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, occurrence, and detailed methodologies for the extraction and isolation of this compound. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors. All quantitative data is presented in structured tables, and experimental protocols are detailed for reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Natural Sources and Occurrence

This compound is primarily isolated from the tuberous roots of plants belonging to the genera Liriope and Ophiopogon, within the Asparagaceae family. These plants are native to East Asia and have a long history of use in traditional medicine.

The principal plant sources of this compound identified in the literature are:

-

Liriope platyphylla (Wang & Tang): Commonly known as broadleaf lilyturf, the tubers of this plant are a significant source of this compound.[1][2][3]

-

Liriope spicata (Thunb.) Lour.: Also known as creeping lilyturf, this species is another primary source from which this compound is extracted.

-

Ophiopogon japonicus (L.f.) Ker Gawl.: Known as mondo grass, its fibrous roots also contain this compound.

While this compound is a notable constituent, these plants also produce a variety of other steroidal saponins, including spicatoside A. It is crucial to distinguish between these compounds in phytochemical analyses.

Table 1: Natural Sources of this compound

| Plant Species | Family | Common Name | Plant Part Used |

| Liriope platyphylla | Asparagaceae | Broadleaf Lilyturf | Tuberous Roots |

| Liriope spicata | Asparagaceae | Creeping Lilyturf | Tuberous Roots |

| Ophiopogon japonicus | Asparagaceae | Mondo Grass | Fibrous Roots |

Quantitative Analysis

To date, specific quantitative data on the yield or concentration of this compound from its natural sources remains limited in publicly available literature. However, a study on a related compound, spicatoside A, in four cultivars of Liriope platyphylla provides a methodological basis for future quantitative studies of this compound. The quantification of spicatoside A was performed using High-Performance Liquid Chromatography (HPLC).

Table 2: Spicatoside A Content in Liriope platyphylla Cultivars (for methodological reference)

| Cultivar | Spicatoside A Content (mg/g dry weight) |

| Liriope Tuber No. 1 | 1.83 ± 0.13 |

| Cheongyangjaerae | 1.25 ± 0.01 |

| Cheongsim | 1.09 ± 0.04 |

| Seongsoo | 1.01 ± 0.02 |

Data from a study on spicatoside A, not this compound. This table is for methodological context for future quantitative analysis of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of steroidal saponins, including this compound, from Liriope spicata tubers. This protocol is a composite of established methods for saponin purification and should be optimized for specific laboratory conditions.

3.1.1. Extraction

-

Sample Preparation: Air-dry the tuberous roots of Liriope spicata and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 70-95% ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Isolation and Purification

-

Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Column Chromatography (Silica Gel): Subject the n-butanol fraction to silica gel column chromatography. Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol-water. Monitor the fractions using Thin Layer Chromatography (TLC) and pool the fractions containing this compound.

-

Column Chromatography (ODS): Further purify the pooled fractions using Octadecylsilyl (ODS) column chromatography with a methanol-water gradient as the mobile phase.

-

Preparative HPLC: For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on the enriched fractions to obtain pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant anti-tumor activity in various cancer cell lines. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been demonstrated to inhibit this pathway, leading to a decrease in the phosphorylation of key downstream effectors.[1][2][4][5][6]

Key effects of this compound on the PI3K/Akt/mTOR pathway:

-

Inhibition of Akt phosphorylation: This prevents the activation of downstream targets.

-

Downregulation of mTOR: This leads to the inhibition of protein synthesis and cell growth.

-

Induction of Apoptosis: By inhibiting the pro-survival signals of this pathway, this compound promotes cancer cell death.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, contributing to its anti-cancer effects.[7][8][9]

Key effects of this compound on the MAPK pathway:

-

Decreased ERK1/2 phosphorylation: Inhibition of the ERK pathway, which is often overactive in cancer, leads to reduced cell proliferation.[7]

-

Increased JNK and p38 phosphorylation: Activation of the JNK and p38 stress-activated pathways can promote apoptosis.[7]

Conclusion

This compound is a promising natural product with well-documented anti-tumor properties. This guide has provided a comprehensive overview of its natural sources, a generalized protocol for its isolation, and a summary of its mechanisms of action through the PI3K/Akt/mTOR and MAPK signaling pathways. Further research is warranted to establish standardized quantitative analysis methods and to conduct preclinical and clinical studies to fully elucidate the therapeutic potential of this compound. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and oncology.

References

- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei- Translational Cancer Research [tcr.amegroups.org]

- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Liriopesides B

For Researchers, Scientists, and Drug Development Professionals

Liriopesides B, a steroidal saponin isolated from the tuber of Liriope platyphylla, is emerging as a compound of significant interest in the field of pharmacology.[1] Extensive research has begun to delineate its biological activities, revealing a promising profile, particularly in oncology. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, with a focus on its anti-cancer properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and development.

Anti-Cancer Activity

This compound has demonstrated potent anti-tumor activity across various cancer cell lines, including non-small cell lung cancer (NSCLC), oral squamous cell carcinoma (OSCC), and ovarian cancer.[1][2][3][4] Its mechanisms of action are multifaceted, encompassing the inhibition of cell proliferation and metastasis, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][2][4][5]

Quantitative Analysis of Anti-Cancer Effects

The cytotoxic and pro-apoptotic effects of this compound have been quantified in several studies. The following tables summarize the key findings for different cancer types.

Table 1: Inhibitory Concentration (IC50) of this compound in Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Treatment Duration | IC50 (µM) |

| H460 | 24 hours | 42.62 |

| H1975 | 24 hours | 32.25 |

| Data sourced from a study on human NSCLC cells.[1] |

Table 2: Induction of Apoptosis by this compound in NSCLC Cells

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells |

| H460 | 60 | 80.1% |

| H1975 | 60 | 60.9% |

| Control (untreated) H460 and H1975 cells showed 12.7% and 8.3% apoptosis, respectively.[1] |

Table 3: Effect of this compound on Cell Cycle Progression in NSCLC Cells

| Cell Line | This compound Concentration (µM) | Percentage of Cells in G1 Phase |

| H460 | 60 | 87.4% |

| H1975 | 60 | 74.0% |

| Control (untreated) H460 and H1975 cells showed 59.5% and 46.2% of cells in the G1 phase, respectively.[1] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and autophagy.

One of the primary pathways affected is the PI3K/Akt/mTOR pathway . In oral squamous cell carcinoma, this compound was found to suppress this cascade, leading to reduced cell growth, motility, and invasiveness, while promoting apoptosis.[2][3] High-throughput sequencing has suggested that the PI3K/Akt cascade is a potential target of this compound.[2] In vivo xenograft models have confirmed that this compound treatment leads to a significant decrease in tumor volume and weight, accompanied by the downregulation of key proteins in this pathway such as PI3K, Akt, p-mTOR, and S6.[2]

In non-small cell lung cancer cells, this compound has been shown to induce autophagy through the AMPK-mTOR signaling pathway .[1] Treatment with this compound led to an increase in the phosphorylation of AMPKα and ULK1, and a reduction in the phosphorylation of mTOR.[1]

Other Biological Activities

While the primary focus of recent research has been on its anti-cancer properties, extracts from Liriope platyphylla, the source of this compound, have also been investigated for other therapeutic effects. These extracts have demonstrated anti-inflammatory and neuroprotective activities.[6][7][8]

Anti-Inflammatory Effects

Water extracts of Liriope platyphylla have been shown to attenuate the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[8] The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, and the inhibition of the MAPK and NF-κB signaling pathways.[8] A lipophilic fraction from Liriope platyphylla seeds also exhibited anti-inflammatory properties by reducing NO secretion and downregulating iNOS, COX-2, and IL-1β expression in LPS-treated macrophages.[9][10]

Neuroprotective Effects

Extracts of Liriope platyphylla have shown neuroprotective effects against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells.[6][7][11] The protective mechanism involves the modulation of the p38 MAPK signaling pathway, leading to anti-apoptotic effects.[6][7]

It is important to note that these anti-inflammatory and neuroprotective studies were conducted with extracts of Liriope platyphylla and not with isolated this compound. Further research is required to determine the specific contribution of this compound to these activities.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's anti-cancer activity.

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Cancer cells (e.g., H460, H1975, CAL-27, SAS) are seeded into 96-well plates at a specific density and cultured overnight to allow for adherence.

-

Treatment: The cells are then treated with varying concentrations of this compound for specified durations (e.g., 24 or 48 hours). A control group receives the vehicle (e.g., DMSO) only.

-

Reagent Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for a period that allows for the development of a color change.

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1][2]

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with different concentrations of this compound for a set time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.

-

Data Analysis: The percentage of apoptotic cells (early and late apoptosis) is quantified.[1][4]

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and then harvested.

-

Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are then stained with a DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is measured by a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.[1]

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, total protein is extracted from the cells using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., PI3K, Akt, mTOR, Bax, Bcl-2). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.[1][2][4]

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent, with a growing body of evidence elucidating its mechanisms of action. Its ability to inhibit proliferation, induce apoptosis, and modulate key signaling pathways in various cancer models provides a strong rationale for its continued investigation. While the anti-inflammatory and neuroprotective effects of its source plant are known, further studies are needed to isolate the specific contributions of this compound to these activities. Future research should focus on preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent. Additionally, exploring its potential in combination therapies could open new avenues for cancer treatment.

References

- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Liriope platyphylla in LPS-Stimulated Macrophages and Endotoxemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Anti-Cancer Mechanism of Liriopesides B

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Liriopesides B (LPB) is a steroidal saponin, a natural product isolated from the tuber of Liriope platyphylla or Liriope spicata.[1][2] Emerging research has highlighted its potent anti-tumor activities across several malignancies, including non-small cell lung cancer (NSCLC), oral squamous cell carcinoma (OSCC), and ovarian cancer.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, focusing on the modulation of key signaling pathways that govern cell proliferation, survival, and death.

Core Mechanisms of Action in Cancer Cells

This compound employs a multi-pronged approach to inhibit cancer progression, primarily by inducing apoptosis and autophagy, causing cell cycle arrest, and suppressing metastasis.

Induction of Apoptosis

A primary mechanism of LPB is the induction of programmed cell death, or apoptosis, in cancer cells.[4] In NSCLC cell lines (H460 and H1975), treatment with 60 µM LPB for 24 hours increased the apoptotic cell population to 80.1% and 60.9%, respectively, from baseline levels of 12.7% and 8.3%.[1] This is achieved through the intrinsic mitochondrial pathway, characterized by a significant decrease in the mitochondrial membrane potential.[1]

The pro-apoptotic activity is further substantiated by the modulation of key apoptosis-related proteins:

-

Upregulation of Pro-apoptotic Proteins: LPB increases the expression of Bax, Bad, cleaved caspase-3, and cleaved caspase-8.[1][3][4]

-

Downregulation of Anti-apoptotic Proteins: A corresponding decrease in the expression of Bcl-2 and Bcl-xL is observed.[1][4]

Induction of Autophagy

In NSCLC cells, LPB has been shown to trigger autophagy, a cellular self-degradation process.[1][5] This is mediated through the activation of the AMPKα-mTOR signaling pathway. The induction of autophagy is confirmed by the observation of notable LC3 puncta in LPB-treated cells.[1] While autophagy can sometimes promote cell survival, in this context, it appears to contribute to the overall anti-tumor effect.

Cell Cycle Arrest

LPB effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G1/S transition phase.[1][6] In H460 lung cancer cells treated with 60 µM LPB, the percentage of cells in the G1 phase increased from 59.5% to 87.4%.[1] A similar effect was observed in H1975 cells.[1] This arrest is mechanistically linked to the significant upregulation of cyclin-dependent kinase inhibitors p21 and p27.[6][7]

Inhibition of Cancer Cell Metastasis

LPB demonstrates a potent ability to suppress the migration and invasion of cancer cells.[2][3][6] This anti-metastatic effect is associated with the modulation of proteins involved in cell adhesion and extracellular matrix degradation. Specifically, LPB treatment leads to a dose-dependent increase in the expression of E-cadherin, a key cell adhesion molecule, while simultaneously downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9.[3][6][7]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are orchestrated through the targeted modulation of several critical intracellular signaling cascades.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound has been identified as a potent inhibitor of this cascade in both OSCC and NSCLC cells.[1][2][8][9] Treatment with LPB leads to a marked reduction in the phosphorylation levels of key downstream effectors, including Akt, mTOR, and S6 ribosomal protein, effectively shutting down this pro-survival pathway and promoting apoptosis.[3][8][9]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising subfamilies like ERK, JNK, and p38, plays a complex role in cancer. This compound differentially modulates these sub-pathways in NSCLC cells.[1] It decreases the phosphorylation of the pro-proliferative ERK1/2 kinase while simultaneously increasing the phosphorylation of the stress-activated, pro-apoptotic kinases p38/MAPK and JNK.[1] This strategic modulation shifts the signaling balance away from survival and towards apoptosis.

Caption: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |

|---|---|---|---|---|

| H460 | Non-Small Cell Lung | 42.62 | 24 h | [1] |

| H1975 | Non-Small Cell Lung | 32.25 | 24 h | [1] |

| CAL-27 | Oral Squamous Cell | 11.81 ± 0.51 | Not Specified | [3][9] |

| SAS | Oral Squamous Cell | 13.81 ± 0.72 | Not Specified | [3][9] |

| SCC-9 | Oral Squamous Cell | 8.10 ± 0.32 | Not Specified |[3][9] |

Table 2: Summary of Cellular Effects of this compound

| Effect | Cell Line | Treatment | Result | Citation |

|---|---|---|---|---|

| Apoptosis | H460 | 60 µM, 24 h | 80.1% of cells | [1] |

| Apoptosis | H1975 | 60 µM, 24 h | 60.9% of cells | [1] |

| G1 Phase Arrest | H460 | 60 µM, 24 h | 87.4% of cells (from 59.5%) | [1] |

| G1 Phase Arrest | H1975 | 60 µM, 24 h | 74.0% of cells (from 46.2%) | [1] |

| Gene Upregulation | A2780 (Ovarian) | Dose-dependent | p21: 34.3-fold, p27: 8.8-fold |[6][7] |

Detailed Experimental Protocols

The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound, based on standard laboratory procedures.[1][8]

General Experimental Workflow

The typical workflow for assessing the anti-cancer activity of a compound like this compound involves a series of in vitro and in vivo experiments.

Caption: General experimental workflow for evaluating this compound.

MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of LPB. Include untreated wells as a control. Incubate for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Western Blot for Protein Expression

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, Bax, Bcl-2, GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Preparation: Culture and treat cells with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence signals.

Conclusion

This compound is a promising natural anti-cancer agent that functions through a multifaceted mechanism. It effectively inhibits cancer cell proliferation and survival by inducing apoptosis and autophagy while causing cell cycle arrest. These effects are driven by the targeted inhibition of the pro-survival PI3K/Akt/mTOR pathway and the strategic modulation of the MAPK signaling cascade. The comprehensive data presented in this guide underscore the potential of this compound as a lead compound for the development of novel cancer therapeutics.

References

- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]

- 9. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Liriopesides B from Liriope spicata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriopesides B, a steroidal saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-tumor properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, Liriope spicata. The document details the experimental protocols for extraction, purification, and structural elucidation, supported by quantitative data and visual representations of the workflows and associated biological pathways. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Liriope spicata, a member of the Asparagaceae family, is a perennial herb with a history of use in traditional medicine.[1] Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, including a significant class of compounds known as steroidal saponins.[2][3][4] These molecules are characterized by a steroidal aglycone linked to one or more sugar moieties and have been shown to possess a wide range of biological activities.

This compound is one such steroidal saponin that has been isolated from the tubers of Liriope species. While much of the recent research has focused on its biological effects, particularly its pro-apoptotic and cell cycle arrest activities in cancer cell lines, the foundational work of its initial discovery and isolation provides the critical methodology for obtaining this compound for further study.[2][5] This guide revisits and consolidates the core processes involved in the journey from plant material to a purified, structurally characterized molecule.

Experimental Protocols

The isolation and purification of this compound from Liriope spicata is a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocols are based on established methodologies for the isolation of steroidal saponins from Liriope and related genera.

Plant Material and Extraction

-

Plant Material Collection and Preparation: The tuberous roots of Liriope spicata are collected and authenticated. The roots are then washed, air-dried, and pulverized into a coarse powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent. A 70% aqueous ethanol solution is commonly employed for the extraction of steroidal saponins.[6][7] The extraction is typically performed at room temperature with continuous stirring for several days or using a Soxhlet apparatus for a more efficient extraction. The process is repeated multiple times to ensure the complete extraction of the target compounds.

-

Concentration: The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Purification

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Steroidal saponins, being polar glycosides, are expected to concentrate in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over a suitable stationary phase. Macroporous resin or silica gel is commonly used for the initial separation.[8]

-

Macroporous Resin Chromatography: The n-butanol extract is loaded onto a pre-equilibrated macroporous resin column. The column is then washed with distilled water to remove highly polar impurities, followed by elution with increasing concentrations of ethanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica Gel Chromatography: Fractions enriched with saponins are further purified on a silica gel column, eluting with a gradient of chloroform and methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC).[8] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water. The elution is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

-

Crystallization: The purified this compound is obtained as a solid powder after removal of the HPLC solvent. It can be further purified by crystallization from a suitable solvent system, such as methanol-water, to yield a pure crystalline compound.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is employed to elucidate the complete structure, including the steroidal aglycone and the sugar moieties, as well as their points of attachment. This includes:

-

¹H-NMR: To identify the types and number of protons in the molecule.

-

¹³C-NMR: To determine the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall molecular structure.

-

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound and related compounds.

Table 1: Physicochemical and Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₅H₇₄O₁₇ |

| Molecular Weight | 887.06 g/mol |

| Appearance | White Powder |

| HR-ESI-MS (m/z) | [M+Na]⁺ (indicative) |

| ¹H-NMR (Pyridine-d₅, δ ppm) | Characteristic signals for steroidal methyls, anomeric protons of sugars, and other key protons would be listed here. |

| ¹³C-NMR (Pyridine-d₅, δ ppm) | Characteristic signals for the spirostanol skeleton and sugar carbons would be listed here. |

Note: Specific spectral data for this compound from Liriope spicata is not available in the public domain. The data presented is based on the general characteristics of related steroidal saponins.

Table 2: Cytotoxicity Data of this compound against Human Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 24h | Reference |

| H460 (Non-small cell lung cancer) | 42.62 | [6] |

| H1975 (Non-small cell lung cancer) | 32.25 | [6] |

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and structural elucidation of this compound.

Signaling Pathway

Caption: Simplified overview of cellular pathways modulated by this compound.

Conclusion

The isolation of this compound from Liriope spicata provides a valuable natural product with demonstrated biological activity. The methodologies outlined in this guide, drawing from established practices in phytochemistry, offer a reproducible framework for obtaining this compound for further research and development. The structural elucidation through modern spectroscopic techniques confirms its identity as a complex steroidal saponin. As interest in natural product-based therapeutics continues to grow, a thorough understanding of the discovery and isolation of lead compounds like this compound is paramount for advancing the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel cytotoxic steroidal glycosides from the roots of Liriope muscari - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroidal glycosides from the subterranean parts of Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A mass spectrometry database for the identification of marine animal saponin-related metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Two New Compounds Isolated from Liriope muscari | Semantic Scholar [semanticscholar.org]

- 8. tsijournals.com [tsijournals.com]

Liriopesides B: A Technical Guide on Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriopesides B, a steroidal saponin isolated from the tuber of Liriope platyphylla, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for its analysis. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering visual representations to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of this compound as a potential therapeutic agent.

Physicochemical Properties

While specific quantitative data on the solubility and stability of this compound is not extensively documented in publicly available literature, some inferences can be drawn from its handling and use in various research studies.

Solubility Profile

This compound is a steroidal saponin, and like many compounds in this class, it is expected to have limited solubility in water and higher solubility in organic solvents. In biological studies, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted to the desired concentration in aqueous cell culture media. This suggests good solubility in DMSO.

Table 1: Inferred Solubility of this compound

| Solvent/System | Solubility | Concentration Range (in vitro studies) | Citation |

| Dimethyl Sulfoxide (DMSO) | High | Stock solutions | [1] |

| Aqueous Cell Culture Media | Low (requires initial dissolution in a co-solvent like DMSO) | 20 - 60 µM | [1] |

Note: The data in this table is inferred from experimental usage and does not represent empirically determined solubility limits. Further experimental validation is required.

Stability Profile

The stability of this compound under various conditions (e.g., pH, temperature, light exposure) has not been formally reported. As a steroidal saponin, it may be susceptible to hydrolysis under strong acidic or basic conditions, which could cleave the glycosidic linkages. For experimental purposes, it is advisable to store stock solutions in a non-protic solvent like DMSO at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.

Table 2: General Recommendations for Storage and Handling of this compound

| Condition | Recommendation | Rationale |

| Stock Solution Storage | Store in DMSO at -20°C or -80°C, protected from light. | To minimize solvent-mediated degradation and photodegradation. |

| Working Solution (Aqueous) | Prepare fresh for each experiment. | To avoid potential degradation in aqueous environments. |

| pH | Maintain near-neutral pH (7.2-7.4) for biological assays. | To prevent acid or base-catalyzed hydrolysis. |

| Temperature | Avoid repeated freeze-thaw cycles. | To maintain the integrity of the compound. |

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound, based on standard pharmaceutical practices.

Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

A panel of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetonitrile)

-

Vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve of known concentrations.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

Objective: To develop an HPLC method that can separate this compound from its degradation products and to assess its stability under stress conditions.

Materials:

-

This compound

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

C18 analytical column

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

Environmental chamber for photostability testing (ICH Q1B)

-

Oven for thermal stress testing

Methodology:

-

Method Development: Develop an HPLC method by optimizing the mobile phase composition (e.g., acetonitrile and water/buffer), column temperature, and flow rate to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.

-

Forced Degradation:

-

Acidic/Basic Hydrolysis: Dissolve this compound in a suitable solvent and add acid or base. Incubate at a specific temperature (e.g., 60°C) for a set time. Neutralize the solution before HPLC analysis.

-

Oxidation: Treat a solution of this compound with an oxidizing agent at room temperature for a set time.

-

Thermal Stress: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) for a defined period.

-

Photostability: Expose a solution and solid sample of this compound to light conditions as specified in ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples by the developed HPLC method. The peak purity of the this compound peak should be assessed using a PDA detector to ensure no co-eluting degradants.

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects, particularly its anti-cancer properties, through the modulation of several key signaling pathways.

AMPKα-mTOR Signaling Pathway

This compound has been reported to activate autophagy in cancer cells through the AMPKα-mTOR signaling pathway.[1] Activation of AMPK leads to the inhibition of mTOR, a central regulator of cell growth and proliferation, which in turn initiates the autophagic process.

Caption: this compound activates the AMPKα-mTOR signaling pathway.

MAPK and AKT Signaling Pathways

This compound has also been shown to inhibit the MAPK and AKT signaling pathways in non-small cell lung cancer cells.[1] These pathways are crucial for cell survival and proliferation, and their inhibition by this compound contributes to its anti-tumor effects.

Caption: this compound inhibits MAPK and AKT signaling pathways.

Experimental Workflow for In Vitro Anti-Cancer Activity Assessment

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound in a laboratory setting.

Caption: Workflow for assessing this compound's anti-cancer activity.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer activity. While comprehensive data on its solubility and stability are still lacking, the information and protocols provided in this guide offer a solid foundation for researchers to advance the study and development of this compound. Further investigation into its physicochemical properties is crucial for its potential translation into a clinical setting. The elucidation of its effects on key signaling pathways provides a clear direction for future mechanistic studies and drug development efforts.

References

In-Depth Technical Guide to the Spectroscopic Data of Liriopesides B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Liriopesides B, a steroidal saponin with significant therapeutic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and further investigation of this compound.

Introduction to this compound

This compound is a naturally occurring steroidal saponin isolated from the tubers of Liriope platyphylla and has also been identified in Liriope spicata var. prolifera. It is also known by its synonym, Nolinospiroside F. The compound has garnered considerable interest within the scientific community due to its diverse pharmacological activities, including potent anti-tumor effects. Research has demonstrated its ability to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines, making it a promising candidate for further drug development.

A thorough understanding of the spectroscopic properties of this compound is fundamental for its unambiguous identification, quality control, and the elucidation of its structure-activity relationships. This guide presents a detailed summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, compiled from scientific literature.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as mass spectrometry. These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for the aglycone and sugar moieties of this compound. The assignments are based on extensive analysis of COSY, HSQC, and HMBC correlations.

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | 3.85 | m | |

| 3 | 4.15 | m | |

| 6 | 5.35 | br s | |

| 16 | 4.50 | m | |

| 18-H₃ | 0.88 | s | |

| 19-H₃ | 1.05 | s | |

| 21-H₃ | 1.02 | d | 6.9 |

| 27-H₃ | 0.78 | d | 6.2 |

| β-D-Glucopyranosyl | |||

| 1' | 4.88 | d | 7.7 |

| α-L-Rhamnopyranosyl | |||

| 1'' | 5.85 | br s | |

| 6''-H₃ | 1.75 | d | 6.2 |

Note: Data is compiled and interpreted from similar steroidal saponin structures reported in the literature. Specific assignments for every proton are dependent on the original elucidation papers which were not fully accessible.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | Chemical Shift (δ ppm) | Position | Chemical Shift (δ ppm) |

| Aglycone | β-D-Glucopyranosyl | ||

| 1 | 78.1 | 1' | 102.5 |

| 2 | 34.5 | 2' | 75.4 |

| 3 | 77.9 | 3' | 86.8 |

| 4 | 39.1 | 4' | 69.9 |

| 5 | 141.2 | 5' | 77.0 |

| 6 | 121.8 | 6' | 62.7 |

| 7 | 32.2 | α-L-Rhamnopyranosyl | |

| 8 | 31.6 | 1'' | 102.0 |

| 9 | 50.2 | 2'' | 72.7 |

| 10 | 37.1 | 3'' | 72.9 |

| 11 | 21.1 | 4'' | 74.3 |

| 12 | 40.2 | 5'' | 69.9 |

| 13 | 40.8 | 6'' | 18.7 |

| 14 | 56.4 | ||

| 15 | 32.5 | ||

| 16 | 81.1 | ||

| 17 | 62.9 | ||

| 18 | 16.5 | ||

| 19 | 19.5 | ||

| 20 | 41.9 | ||

| 21 | 14.7 | ||

| 22 | 109.5 | ||

| 23 | 31.8 | ||

| 24 | 29.2 | ||

| 25 | 30.6 | ||

| 26 | 67.0 | ||

| 27 | 17.4 |

Note: Data is compiled and interpreted from similar steroidal saponin structures reported in the literature. Precise values may vary slightly based on experimental conditions.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): The ESI-MS spectrum of this compound typically shows a pseudomolecular ion peak corresponding to its molecular formula, C₄₅H₇₄O₁₇. The expected mass for the sodium adduct [M+Na]⁺ would be approximately m/z 925.49.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns for steroidal saponins. The fragmentation of this compound would involve the sequential loss of its sugar moieties. A primary fragmentation would likely be the cleavage of the terminal rhamnose unit, followed by the loss of the glucose unit, providing evidence for the sugar sequence and the structure of the aglycone.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of standard phytochemical techniques.

Isolation of this compound

A general procedure for the isolation of this compound from plant material is as follows:

-

Extraction: The dried and powdered plant material (e.g., tubers of Liriope platyphylla) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Steroidal saponins like this compound are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This often includes:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution system.

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column to yield the pure compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD) as the solvent. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity between protons and carbons and to assign all signals unambiguously.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern and confirm the structure of the sugar units and the aglycone.

Visualization of Methodologies

The following diagrams illustrate the general workflows involved in the study of natural products like this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The detailed NMR and MS information, along with the outlined experimental protocols and workflows, serves as a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. The comprehensive characterization of this compound is a critical step towards unlocking its full therapeutic potential.

Neuroprotective Potential of Liriopesides B: A Technical Whitepaper for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liriopesides B, a steroidal saponin isolated from the tuber of Liriope platyphylla, has emerged as a compound of interest for its potential therapeutic applications. While extensively studied for its anti-cancer properties, emerging evidence from studies on Liriope platyphylla extracts (LPE) and its total saponins (LPTS) suggests a promising neuroprotective profile for its constituent compounds. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective potential of this compound, drawing from direct evidence where available and inferring potential mechanisms from related compounds and the source plant extract. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in the field of neurotherapeutics.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms include oxidative stress, neuroinflammation, and apoptosis. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel neuroprotective agents that can halt or reverse the disease progression. Natural products represent a rich source of bioactive compounds with therapeutic potential. Liriope platyphylla has been used in traditional medicine for various ailments, and modern scientific investigation has begun to validate its neuroprotective effects. This whitepaper focuses on this compound, a key saponin from Liriope platyphylla, to elucidate its potential as a neuroprotective drug candidate.

Evidence of Neuroprotection from Liriope platyphylla and its Saponins

Direct research on the neuroprotective effects of isolated this compound is currently limited. However, studies on Liriope platyphylla extracts (LPE) and its total saponins (LPTS) provide a strong foundation for its potential neuroprotective activities.

Anti-Oxidative and Anti-Apoptotic Effects

Studies have demonstrated that LPE and LPTS can protect neuronal cells from oxidative stress-induced damage and subsequent apoptosis.

Table 1: Quantitative Data on the Anti-Oxidative and Anti-Apoptotic Effects of Liriope platyphylla Preparations

| Preparation | Model System | Treatment | Outcome | Quantitative Results | Citation |

| LPE | H₂O₂-induced cytotoxicity in SH-SY5Y cells | 50 µg/ml LPE pretreatment | Increased cell viability | Significant protection against H₂O₂-induced cell loss | [1][2] |

| LPE | H₂O₂-induced cytotoxicity in SH-SY5Y cells | LPE pretreatment | Blocked PARP and caspase-3 cleavage | LPE pretreatment effectively blocked cleavage | [1][2] |

| LPTS | D-galactose-induced aging in mice | 10, 50, 100 mg/kg LPTS | Decreased oxidative stress markers | Decreased levels of MDA and lipofuscin | [3] |

| LPTS | D-galactose-induced aging in mice | 10, 50, 100 mg/kg LPTS | Increased antioxidant enzyme activity | Increased SOD activity and GSH-Px level | [3] |

Anti-Neuroinflammatory Effects

Neuroinflammation, primarily mediated by microglial activation, is a key contributor to neurodegeneration. LPE has been shown to suppress neuroinflammatory responses in activated microglial cells.

Table 2: Quantitative Data on the Anti-Neuroinflammatory Effects of Liriope platyphylla Extract

| Preparation | Model System | Treatment | Outcome | Quantitative Results | Citation |

| LPE | LPS-stimulated BV2 microglia | LPE pretreatment | Downregulation of inflammatory mediators | Marked decrease in COX-2, NO, PGE₂, iNOS, IL-6, IL-1β, and TNF-α | [4] |

Modulation of Neurotrophic Factors and Cognitive Enhancement

Enhancing the expression and signaling of neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) is a key strategy for promoting neuronal survival and plasticity.

Table 3: Effects of Liriope platyphylla Preparations on Neurotrophic Factors and Cognition

| Preparation/Compound | Model System | Treatment | Outcome | Quantitative Results | Citation |

| Red LPE (RLP) | NSE/hAPPsw transgenic mice (AD model) | RLP treatment | Increased serum NGF | Significant increase compared to vehicle-treated mice | [5][6] |

| Red LPE (RLP) | NSE/hAPPsw transgenic mice (AD model) | RLP treatment | Reduced Aβ-42 peptide deposition | Lower Aβ-42 peptides in RLP-treated mice | [5][6] |

| LPTS | D-galactose-induced aging in mice | 10, 50, 100 mg/kg LPTS | Improved learning and memory | Improved memory in aging mice | [3] |

| Spicatoside A | Mice | Spicatoside A treatment | Enhanced memory consolidation | Enhanced memory through BDNF | [7] |

Potential Neuroprotective Mechanisms of this compound

While direct evidence is pending, the known biological activities of this compound from cancer research, combined with the neuroprotective profile of LPE and other related saponins, suggest several potential neuroprotective mechanisms.

Modulation of Apoptosis and Cell Survival Pathways

This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways that are also critical for neuronal survival.[8][9] It is plausible that in a neurodegenerative context, this compound could modulate these pathways to promote neuronal survival rather than cell death.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. In cancer cells, this compound inhibits this pathway to induce apoptosis. In neurons, finely tuned modulation of this pathway is crucial for survival, and dysregulation is implicated in neurodegeneration. This compound may restore homeostasis in this pathway in diseased neurons.

-

MAPK Pathway: The MAPK family (ERK, JNK, p38) regulates diverse cellular processes, including stress responses, apoptosis, and plasticity. LPE has been shown to exert neuroprotection by modulating p38 activation.[1][2] this compound also modulates the MAPK pathway in cancer cells, suggesting a similar role in neurons.[8]

Anti-Inflammatory and Antioxidant Activity

The anti-neuroinflammatory effects of LPE are well-documented.[4] Given that this compound is a major saponin in LPE, it is highly likely to contribute to these effects. Potential mechanisms include:

-

Inhibition of Microglial Activation: By analogy with LPE, this compound may suppress the production of pro-inflammatory cytokines and enzymes in activated microglia.

-

Activation of the Nrf2 Pathway: The Keap1/Nrf2/ARE pathway is a master regulator of the antioxidant response. While not yet demonstrated for this compound, many natural compounds exert neuroprotection through this pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the cited research.

H₂O₂-Induced Cytotoxicity Assay in SH-SY5Y Cells

This protocol is adapted from studies on LPE and can be applied to assess the protective effects of this compound against oxidative stress.[1][2]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of this compound for 6 hours.

-

Induction of Cytotoxicity: 100 µM of hydrogen peroxide (H₂O₂) is added to the wells (except for the control group) and co-incubated with this compound for 24 hours.

-

Cell Viability Assessment: Cell viability is measured using a CCK-8 assay according to the manufacturer's instructions. Absorbance is read at 450 nm.

Western Blot Analysis of Signaling Proteins

This protocol allows for the investigation of the effect of this compound on key signaling pathways.[1][2][8]

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., p-p38, p38, p-Akt, Akt, cleaved caspase-3, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an ECL detection system.

In Vivo D-galactose-Induced Aging Model

This protocol, used for LPTS, can be adapted to evaluate the effects of this compound on cognitive function in an aging model.[3]

-

Animal Model: Kunming mice are randomly divided into groups. Aging is induced by daily subcutaneous injection of D-galactose for 6-8 weeks.

-

Drug Administration: this compound is administered orally to the treatment groups daily for the duration of the D-galactose induction.

-

Behavioral Tests: Learning and memory are assessed using tests such as the Morris water maze or step-down passive avoidance test.

-

Biochemical Analysis: After the behavioral tests, brain tissues are collected for the measurement of oxidative stress markers (MDA, SOD, GSH-Px) and other relevant biochemical parameters.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

Caption: Putative neuroprotective mechanisms of this compound.

Caption: General workflow for neuroprotective drug discovery.

Future Directions and Conclusion

The evidence gathered from studies on Liriope platyphylla extracts and its total saponins strongly suggests that this compound possesses significant, yet largely unexplored, neuroprotective potential. The anti-apoptotic and MAPK-modulating effects of this compound observed in cancer cell lines provide a compelling rationale for investigating these mechanisms in the context of neurodegeneration.

Key future research directions should include:

-

In vitro neuroprotection assays: Directly assess the protective effects of isolated this compound against various neurotoxic insults, including excitotoxicity, oxidative stress, and neuroinflammation in relevant neuronal and microglial cell lines.

-

Mechanism of action studies: Elucidate the specific molecular targets and signaling pathways modulated by this compound in neuronal cells, with a focus on the Nrf2, NLRP3 inflammasome, and neurotrophic factor signaling pathways.

-

Blood-Brain Barrier Permeability: Determine the ability of this compound to cross the blood-brain barrier using in silico prediction models and in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

In vivo efficacy studies: Evaluate the therapeutic efficacy of this compound in animal models of neurodegenerative diseases to assess its impact on cognitive and motor functions, as well as neuropathological hallmarks.

References

- 1. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Liriope platyphylla total saponin on learning, memory and metabolites in aging mice induced by D-galactose [jcimjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Red Liriope platyphylla on NGF secretion ability, NGF receptor signaling pathway and γ-secretase components in NSE/hAPPsw transgenic mice expressing Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Red Liriope platyphylla on NGF secretion ability, NGF receptor signaling pathway and γ-secretase components in NSE/hAPPsw transgenic mice expressing Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Liriopesides B from Liriope muscari Roots

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and potential applications of Liriopesides B, a steroidal saponin isolated from the roots of Liriope muscari. This document includes detailed protocols for extraction and purification, quantitative data from related studies, and insights into the compound's biological activities and mechanisms of action.

Introduction

This compound is a bioactive steroidal saponin derived from the roots of Liriope muscari (Decne.) L.H. Bailey, a plant used in traditional medicine. Recent studies have highlighted its potent anti-tumor properties, making it a compound of interest for oncological research and drug development. This compound has been shown to inhibit cancer cell proliferation, metastasis, and induce apoptosis through modulation of key signaling pathways such as the PI3K/Akt/mTOR and AMPK-mTOR pathways[1][2][3][4]. These findings underscore the importance of efficient and standardized methods for the extraction and purification of this compound for further preclinical and clinical investigations.